molecular formula C9H7ClN2S B1481463 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2090612-43-2

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Cat. No. B1481463
CAS RN: 2090612-43-2
M. Wt: 210.68 g/mol
InChI Key: YQUBIGOFKBMPGO-UHFFFAOYSA-N
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Description

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, also known as CMP or Thiophene Pyrimidine Compound, is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of pyrimidines has been described in various ways in the literature . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular weight of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is 210.68 g/mol. Further structural analysis would require more specific data such as NMR or X-ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine: is a valuable intermediate in organic synthesis. It can be utilized to construct complex molecules due to its reactive chloro and pyrimidine groups, which can undergo various substitution reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, essential for creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its thiophene moiety is particularly interesting because thiophene derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The pyrimidine ring, being a bioisostere for purines, is common in drugs that target kinases, making it a significant component in anti-cancer and anti-viral research .

Material Science

The compound’s utility extends to material science, where it can be used to create novel polymers or small molecules with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells .

Agrochemicals

In the agrochemical industry, 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine can be a precursor for synthesizing new pesticides or herbicides. Its structural components allow for the creation of compounds that can interact with specific biological targets in pests, providing a way to protect crops without harming the environment .

Pharmaceuticals

This compound’s derivatives can be explored for their pharmacological potential. Given the importance of heterocyclic compounds like pyrimidines in drugs, they can be modified to enhance their interaction with biological targets, potentially leading to the development of new medications for various diseases .

Dyestuffs

Lastly, the compound can be used in the synthesis of dyestuffs. Its molecular structure can be incorporated into dyes that have specific absorption properties, useful for creating pigments for textiles or inks for printing applications .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is not mentioned in the search results, pyrimidines in general have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-4-chloro-6-methylpyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-(thiophen-3-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUBIGOFKBMPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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